

# Preclinical Profile of DS18561882: A Novel MTHFD2 Inhibitor for Oncology

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**DS18561882** is a potent and selective small molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme critically involved in one-carbon metabolism. Upregulated in a wide array of cancers while minimally expressed in healthy adult tissues, MTHFD2 represents a compelling target for cancer therapy. Preclinical studies have demonstrated that **DS18561882** effectively disrupts the metabolic flux required for nucleotide synthesis, leading to pronounced anti-proliferative effects in cancer cells and significant tumor growth inhibition in vivo. This document provides a comprehensive overview of the preclinical data for **DS18561882**, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and detailed experimental methodologies.

## **Core Concepts of MTHFD2 Inhibition**

MTHFD2 is a key enzyme in the mitochondrial folate cycle, responsible for the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate. This process is a primary source of one-carbon units, which are essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.[1] In rapidly dividing cancer cells, the demand for these precursors is significantly elevated, making them highly dependent on the MTHFD2 pathway.[2] Inhibition of MTHFD2 by **DS18561882** leads to a depletion of the nucleotide pool, inducing replication stress and ultimately triggering cell cycle arrest and apoptosis in cancer cells.[3][4]



## **Quantitative Preclinical Data for DS18561882**

The preclinical activity of **DS18561882** has been characterized through a series of in vitro and in vivo studies, demonstrating its potency, selectivity, and anti-tumor efficacy.

Table 1: In Vitro Activity of DS18561882

| Parameter   | Value              | Target/Cell Line                    | Reference |
|-------------|--------------------|-------------------------------------|-----------|
| IC50        | 6.3 nM (0.0063 μM) | Human MTHFD2                        | [5][6]    |
| IC50        | 570 nM (0.57 μM)   | Human MTHFD1                        | [5][6]    |
| Selectivity | >90-fold           | MTHFD2 over<br>MTHFD1               | [5][6]    |
| GI50        | 140 nM (0.14 μM)   | MDA-MB-231 (Human<br>Breast Cancer) | [5][6]    |

Table 2: In Vivo Efficacy of DS18561882 in MDA-MB-231

**Xenograft Model** 

| Animal Model    | Dosing Regimen        | Effect                                       | Reference |
|-----------------|-----------------------|----------------------------------------------|-----------|
| Mouse Xenograft | 30 mg/kg, BID (Oral)  | Dose-dependent<br>tumor growth<br>inhibition | [5][7]    |
| Mouse Xenograft | 100 mg/kg, BID (Oral) | Dose-dependent<br>tumor growth<br>inhibition | [5][7]    |
| Mouse Xenograft | 300 mg/kg, BID (Oral) | 67% Tumor Growth<br>Inhibition (TGI)         | [5][7]    |

## Table 3: Oral Pharmacokinetics of DS18561882 in Mice



| Dose      | Cmax (µg/mL) | t1/2 (hours) | AUC (μg·h/mL) | Reference |
|-----------|--------------|--------------|---------------|-----------|
| 30 mg/kg  | 11.4         | 2.21         | 64.6          | [5]       |
| 100 mg/kg | 56.5         | 2.16         | 264           | [5]       |
| 300 mg/kg | 90.1         | 2.32         | 726           | [5]       |

# **Signaling Pathways and Mechanism of Action**

**DS18561882** exerts its anti-cancer effects by directly inhibiting the enzymatic activity of MTHFD2 within the mitochondria. This targeted inhibition sets off a cascade of cellular events, primarily impacting nucleotide synthesis.





Click to download full resolution via product page

Mechanism of Action of DS18561882.



Upstream of MTHFD2, its expression is regulated by oncogenic signaling pathways, including the mTORC1 pathway, which activates the transcription factor ATF4.





Click to download full resolution via product page

Upstream Regulation of MTHFD2 in Cancer.

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are representative protocols for key experiments performed with **DS18561882**.

#### **MTHFD2 Enzymatic Assay**

This assay quantifies the direct inhibitory effect of **DS18561882** on the enzymatic activity of MTHFD2.



Click to download full resolution via product page

Workflow for MTHFD2 Enzymatic Assay.

#### Protocol:

- Preparation: Recombinant human MTHFD2 protein is purified. A reaction mixture is prepared containing assay buffer, the enzyme, and DS18561882 at various concentrations.
- Initiation: The enzymatic reaction is initiated by adding the substrates, 5,10methylenetetrahydrofolate (CH2-THF) and NAD+.
- Incubation: The reaction is incubated at a controlled temperature, typically 37°C.
- Detection: The production of NADH, a product of the dehydrogenase reaction, is measured over time using a plate reader (fluorescence or absorbance).
- Analysis: The IC50 value, the concentration of **DS18561882** that inhibits 50% of the enzyme's activity, is calculated from the dose-response curve.



### **Cell Viability Assay (MTT Assay)**

This assay determines the effect of **DS18561882** on the viability and proliferation of cancer cells.

#### Protocol:

- Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of DS18561882 or a
  vehicle control and incubated for 72 hours.
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.[8]
- Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
- Measurement: The absorbance is read at 570 nm using a microplate reader.
- Analysis: The GI50 value, the concentration of the compound that causes 50% growth inhibition, is determined.

#### In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of **DS18561882** in a living organism.

#### Protocol:

- Cell Implantation: MDA-MB-231 human breast cancer cells are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[9][10]
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).



- Treatment: Mice are randomized into treatment and control groups. **DS18561882** is administered orally at doses of 30, 100, and 300 mg/kg twice daily (BID). The control group receives the vehicle.
- Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
- Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.

#### Conclusion

The preclinical data for **DS18561882** strongly support its development as a targeted therapeutic for cancers that overexpress MTHFD2. Its high potency, selectivity for MTHFD2 over MTHFD1, favorable oral pharmacokinetic profile, and significant in vivo anti-tumor activity highlight its potential as a promising clinical candidate. The disruption of one-carbon metabolism via MTHFD2 inhibition represents a novel and targeted approach to cancer therapy, with the potential for a wide therapeutic window due to the differential expression of MTHFD2 in cancerous versus healthy tissues. Further clinical investigation is warranted to fully elucidate the therapeutic potential of **DS18561882** in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? -PMC [pmc.ncbi.nlm.nih.gov]



- 4. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MDA-MB-231 Xenograft Model Altogen Labs [altogenlabs.com]
- To cite this document: BenchChem. [Preclinical Profile of DS18561882: A Novel MTHFD2 Inhibitor for Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8095293#preclinical-studies-of-ds18561882-in-oncology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com